

Deconstructing the Nomenclature: From Common Name to IUPAC Standard

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 4'-Bromo-2-(4-fluorophenyl)acetophenone

CAS No.: 107028-32-0

Cat. No.: B011718

[Get Quote](#)

The name "**4'-Bromo-2-(4-fluorophenyl)acetophenone**" is frequently encountered in chemical literature and supplier catalogs. While descriptive, it represents a semi-systematic nomenclature that combines a common name ("acetophenone") with locants to describe substitutions. For unambiguous scientific communication and regulatory purposes, adherence to the standards set by the International Union of Pure and Applied Chemistry (IUPAC) is essential.

The Parent Structure: Acetophenone

"Acetophenone" is a retained IUPAC name for the simplest aromatic ketone, 1-phenylethanone.^{[1][2][3][4]} Its structure consists of a two-carbon ethanone chain where one carbon is the carbonyl group (C1) and the other is a methyl group (C2). The C1 carbon is attached to a phenyl ring. In the semi-systematic name, the positions on the phenyl ring are designated with primed numbers (e.g., 4'-bromo) to distinguish them from the ethanone chain carbons.

Systematic IUPAC Nomenclature Workflow

The IUPAC system provides a logical, step-by-step process for naming organic compounds, ensuring that a unique name corresponds to a single structure.[5][6][7]

Step 1: Identify the Principal Functional Group and Parent Chain. The highest priority functional group in this molecule is the ketone. The longest continuous carbon chain containing this group has two carbons. Therefore, the parent alkane is ethane, and the suffix is changed from "-e" to "-one", making the parent chain ethanone.[7][8][9]

Step 2: Number the Parent Chain. The chain is numbered to give the carbonyl carbon the lowest possible locant. In a two-carbon chain, the carbonyl carbon is designated as position 1.

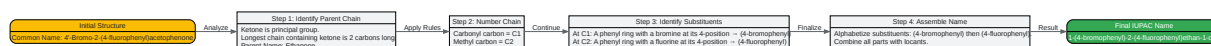
Step 3: Identify and Name the Substituents. The ethanone chain has two complex substituents:

- At position 1: A phenyl ring which is itself substituted with a bromine atom at its para-position (position 4). This substituent is named (4-bromophenyl).
- At position 2: A phenyl ring substituted with a fluorine atom at its para-position (position 4). This substituent is named (4-fluorophenyl).

Step 4: Assemble the Full IUPAC Name. The substituents are listed alphabetically (bromo- comes before fluoro-). The complete and preferred IUPAC name is constructed by combining the locants, substituent names, and the parent name.

Thus, the definitive IUPAC name is 1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one.

The following diagram illustrates the logical workflow for determining the IUPAC name.



[Click to download full resolution via product page](#)

Workflow for IUPAC Name Determination.

Molecular Structure and Physicochemical Properties

The structural arrangement of 1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one is key to its reactivity and utility. The molecule features a central ketone linker between two distinct, halogenated aromatic rings.

Structure of 1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one.

The key physicochemical properties of this compound are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one	-
CAS Number	107028-32-0	[10][11]
Molecular Formula	C ₁₄ H ₁₀ BrFO	[10]
Molecular Weight	293.13 g/mol	[10]
Boiling Point	387.6°C at 760 mmHg	[10]
Density	1.45 g/cm ³	[10]

Synthesis and Reactivity Insights

Halogenated acetophenone derivatives are crucial intermediates in organic synthesis.[12] The synthesis of 1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one can be approached through several established organic chemistry transformations. A representative protocol involves the α -bromination of a precursor ketone.

Representative Synthetic Protocol: α -Bromination

This protocol outlines the synthesis of an α -bromoacetophenone, a class of compounds to which the target molecule's precursor belongs. The α -position (C2) of the ketone is selectively brominated.

Objective: To synthesize an α -bromoacetophenone derivative from the corresponding substituted acetophenone.

Materials:

- Substituted acetophenone (e.g., 1-(4-bromophenyl)ethanone)
- Brominating agent (e.g., N-Bromosuccinimide (NBS) or Pyridine hydrobromide perbromide)
- Radical initiator (e.g., AIBN or benzoyl peroxide), if using NBS
- Appropriate solvent (e.g., Acetic acid, Methanol, or CCl_4)

Step-by-Step Methodology:

- Dissolution: Dissolve the starting acetophenone derivative in the chosen solvent within a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
- Reagent Addition: Add the brominating agent to the solution. If using NBS, a catalytic amount of a radical initiator is also added. The reaction is often performed under inert atmosphere (e.g., nitrogen or argon).
- Reaction: Heat the mixture to reflux (or the optimal temperature determined for the specific reagents) and stir for the required duration (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[\[12\]](#)[\[13\]](#)
- Work-up: After the reaction is complete, cool the mixture to room temperature. If necessary, filter to remove any solid byproducts (like succinimide from NBS).
- Extraction: Transfer the reaction mixture to a separatory funnel. Dilute with water and extract the product into an organic solvent such as ethyl acetate or dichloromethane.
- Washing: Wash the combined organic layers sequentially with an aqueous solution of sodium thiosulfate (to quench any remaining bromine), sodium bicarbonate (to neutralize acid), and finally with brine.[\[14\]](#)
- Purification: Dry the organic layer over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified

by recrystallization or column chromatography to yield the pure α -bromoacetophenone.

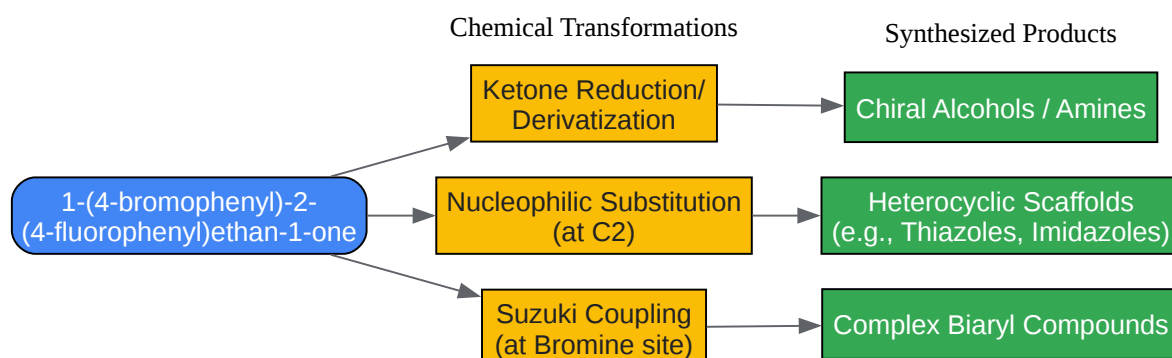
Causality: The choice of a brominating agent like pyridine hydrobromide perbromide is often preferred for its safety and efficiency over liquid bromine.[12] The reaction proceeds via an enol or enolate intermediate, with the acidic or basic conditions facilitating the formation of this nucleophilic species, which then attacks the bromine.

Applications in Research and Drug Development

1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one is not merely a chemical curiosity; it is a highly versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[15][16]

- **Medicinal Chemistry Scaffold:** The structure contains two distinct aromatic rings that can be independently functionalized. The aryl bromide is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments.
- **Bioisosteric Replacement:** The fluorine atom is a crucial element in modern drug design. Its small size and high electronegativity can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[17] Compounds containing the fluorophenyl motif are explored extensively in drug discovery.
- **Intermediate for Bioactive Compounds:** α -Bromoacetophenones are well-established precursors for a wide range of heterocyclic compounds and other pharmacologically active agents, including anti-inflammatory drugs and enzyme inhibitors.[12]

The role of this molecule as a synthetic intermediate is depicted below.



[Click to download full resolution via product page](#)

Role as a Versatile Synthetic Intermediate.

Conclusion

The compound **4'-Bromo-2-(4-fluorophenyl)acetophenone** is systematically and unambiguously named 1-(4-bromophenyl)-2-(4-fluorophenyl)ethan-1-one according to IUPAC nomenclature. This guide has elucidated the logical process for arriving at this name, detailed the molecule's key properties, and outlined its synthetic context. Its structural features, particularly the differentially halogenated phenyl rings flanking a ketone, make it a valuable and reactive intermediate for researchers in organic synthesis and a strategic building block for professionals in drug discovery and development.

References

- LibreTexts. (2023, January 28). 10.6 Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides.
- JoVE. (2023, April 30). IUPAC Nomenclature of Ketones. Journal of Visualized Experiments.
- Wikipedia. Ketone.
- LibreTexts. (2023, January 28). Nomenclature of Aldehydes & Ketones.
- OpenStax. 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement.
- Quora. (2017, August 5). What is the IUPAC name of Acetophenone?.
- Chemistry Stack Exchange. (2016, February 28). Space in naming Acetophenone.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-2-fluoroacetophenone in Advancing Medicinal Chemistry.
- Echemi. Space in naming Acetophenone.
- BU CyberSec Lab. 3'-Bromo-4'-fluoroacetophenone.
- Vedantu. What is the IUPAC name of acetophenone class 12 chemistry CBSE.
- Sigma-Aldrich. 4-Bromo-2-fluoroacetophenone 625446-22-2.
- NIST. Bromo-4-fluoroacetophenone. NIST Chemistry WebBook.
- Study.com. Acetophenone | Structure, Functional Group & Derivatives.
- NIST. Bromo-4-fluoroacetophenone. NIST Chemistry WebBook.
- Echemi. **4'-BROMO-2-(4-FLUOROPHENYL)ACETOPHENONE** | 107028-32-0.
- ChemicalBook. 2-Bromo-4'-fluoroacetophenone synthesis.
- National Institutes of Health. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem.
- Organic Syntheses. p. 109 - Organic Syntheses Procedure.
- Echemi. **4'-BROMO-2-(4-FLUOROPHENYL)ACETOPHENONE** Safety Data Sheets.
- Sigma-Aldrich. 4-Bromo-2-fluoroacetophenone 625446-22-2.
- ChemBK. (2024, April 9). 2'-Bromo-4'-fluoroacetophenone.
- Google Patents. CN101462935B - A kind of synthetic method of α -bromoacetophenone compound.
- Autech. 2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis.
- National Institutes of Health. (2024, February 21). Application of α -bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates.
- ChemicalBook. 3-FLUORO-4-BROMO-ACETOPHENONE | 304445-49-6.
- Zenodo. (2002, May). Selective bromination of acetophenone derivatives with bromine in methanol.
- MDPI. Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. quora.com \[quora.com\]](https://www.quora.com)
- [2. chemistry.stackexchange.com \[chemistry.stackexchange.com\]](https://chemistry.stackexchange.com)

- [3. echemi.com \[echemi.com\]](#)
- [4. Acetophenone | Structure, Functional Group & Derivatives - Lesson | Study.com \[study.com\]](#)
- [5. 10.6 Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides – CHEM 1114 – Introduction to Chemistry \[pressbooks.bccampus.ca\]](#)
- [6. Video: IUPAC Nomenclature of Ketones \[jove.com\]](#)
- [7. chem.libretexts.org \[chem.libretexts.org\]](#)
- [8. Ketone - Wikipedia \[en.wikipedia.org\]](#)
- [9. 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry \[ecampusontario.pressbooks.pub\]](#)
- [10. echemi.com \[echemi.com\]](#)
- [11. echemi.com \[echemi.com\]](#)
- [12. Application of \$\alpha\$ -bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [13. zenodo.org \[zenodo.org\]](#)
- [14. 2-Bromo-4'-fluoroacetophenone synthesis - chemicalbook \[chemicalbook.com\]](#)
- [15. nbinno.com \[nbinno.com\]](#)
- [16. innospk.com \[innospk.com\]](#)
- [17. mdpi.com \[mdpi.com\]](#)
- [To cite this document: BenchChem. \[Deconstructing the Nomenclature: From Common Name to IUPAC Standard\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b011718/docs#deconstructing-the-nomenclature-from-common-name-to-iupac-standard\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)